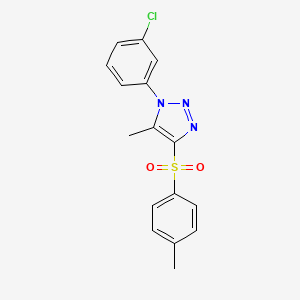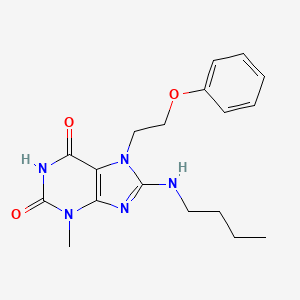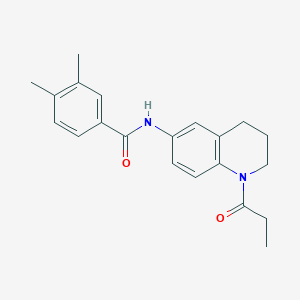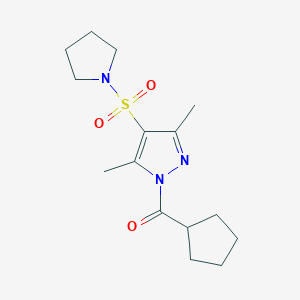![molecular formula C20H20N2O4 B6499814 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 907985-51-7](/img/structure/B6499814.png)
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazole, a type of heterocyclic aromatic organic compound. Pyrazoles are known for their nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs .
Chemical Reactions Analysis
Pyrazoles and their derivatives have been reported to exhibit a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound SMR000045391 (also known as 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, cid_5389839, or HMS2164D08), focusing on six unique applications:
Pharmaceutical Applications
SMR000045391 has shown potential in pharmaceutical research, particularly as a lead compound for drug development . Its unique structure allows for the modulation of various biological pathways, making it a candidate for the treatment of inflammatory diseases and cancer . Studies have indicated its ability to inhibit specific enzymes and receptors involved in these conditions, providing a basis for further drug optimization .
Antioxidant Properties
The compound exhibits significant antioxidant activity , which is crucial in preventing oxidative stress-related damage in cells. This property is beneficial in the development of therapeutic agents aimed at treating diseases such as neurodegenerative disorders and cardiovascular diseases . The antioxidant mechanism involves scavenging free radicals and enhancing the body’s natural antioxidant defenses .
Material Science
In material science, SMR000045391 is utilized as a building block for advanced polymers . Its chemical stability and functional groups allow for the creation of polymers with enhanced thermal stability and mechanical properties . These polymers are used in various applications, including coatings , adhesives , and composite materials .
Agricultural Chemistry
The compound has applications in agricultural chemistry as a pesticide or herbicide . Its ability to interfere with specific biological processes in pests and weeds makes it an effective agent for protecting crops. Research is ongoing to optimize its efficacy and minimize environmental impact .
Biochemical Research
SMR000045391 serves as a valuable tool in biochemical research for studying enzyme kinetics and protein interactions . Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the underlying mechanisms of enzyme function and protein-protein interactions .
Environmental Science
In environmental science, the compound is explored for its potential in pollution control . Its chemical properties enable it to act as a sorbent for removing heavy metals and organic pollutants from water and soil. This application is particularly important for developing sustainable methods for environmental remediation .
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(2)12-25-15-7-8-17(18(23)10-15)20-19(11-21-22-20)26-16-6-4-5-14(9-16)24-3/h4-11,23H,1,12H2,2-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTSNORWHQLSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499731.png)

![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)
![2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499744.png)
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide](/img/structure/B6499755.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)


![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)


